Benzoin-D10
Overview
Description
Benzoin-D10, also known as 2-Hydroxy-2-phenylacetophenone-(rings-d10), is a deuterium-labeled version of Benzoin . It is a kind of alsamic resin isolated from the Styracaceae family . The linear formula of this compound is C6D5CH(OH)COC6D5 .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of Benzoin, with the hydrogen atoms replaced by deuterium . The molecular weight of this compound is 222.31 .Physical And Chemical Properties Analysis
This compound is a solid with a boiling point of 194°C/12mmHg and a melting point of 134-138°C .Scientific Research Applications
Enantioselective Synthesis and Catalysis
Benzoin and its derivatives are crucial in the enantioselective synthesis of biologically active compounds. A study optimized the synthesis of chiral benzoin in supercritical carbon dioxide, achieving an enantiomeric excess of up to 80% with the addition of 4-dimethylaminopyridine, indicating its potential in asymmetric synthesis and catalysis (Çelebi et al., 2008). Moreover, the employment of benzoin in dynamic kinetic resolution processes provides a pathway to optically pure benzoin derivatives, showcasing its role in stereoselective synthesis (Nieguth et al., 2014).
Photoinitiation and Polymerization
Benzoin is a well-known photoinitiator in free radical polymerization. The introduction of substituents like methoxy groups can significantly enhance its photo-cleavage quantum yield, making it an effective compound in the field of photopolymerization (Li et al., 2020).
Antimicrobial and Antioxidant Properties
Benzoin resins, sourced from Styrax trees, have been used traditionally for their therapeutic properties. Research evaluating benzoin essential oils has highlighted their effectiveness against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. Additionally, benzoin extracts possess strong antioxidant activities, potentially beneficial in various medical and cosmetic applications (Hacini et al., 2018).
Anticancer Potentials
Benzoin-derived compounds have shown promising results in biomedical applications. For instance, silver nanoparticles synthesized using benzoin gum extracts exhibit strong antimicrobial activity, free radical scavenging activity, and cytotoxicity towards cancer cells, indicating their potential in chronic wound treatment and cancer therapy (Du et al., 2016).
Inflammatory Mediator Regulation
Benzoin extracts have been studied for their effects on inflammatory mediators in endothelial injury cells. The results suggest that benzoin may play a role in the therapy of atherosclerosis by modulating the activity of mediators like lactate dehydrogenase, tumor necrosis factor, and interleukin-8 (Yu-pen, 2014).
Mechanism of Action
Target of Action
Benzoin-D10 is the deuterium labeled version of Benzoin . Benzoin is a kind of balsamic resin isolated from the Styracaceae family It’s worth noting that the non-deuterated form, benzoin, is used in organic syntheses .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
Benzoin, the non-deuterated form, is known to be a complex balsamic resin containing a variety of chemical constituents, including balsamic acid esters, lignans, and terpenoids
Pharmacokinetics
It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The non-deuterated form, benzoin, is used as a colour additive used for marking plants , suggesting it may have some interaction with plant cells.
Action Environment
It’s known that the chemical constituents of benzoin, the non-deuterated form, are influenced by the place of its geography, origin, and climatic conditions . This suggests that environmental factors could potentially influence the action of this compound as well.
Biochemical Analysis
Biochemical Properties
Benzoin-D10 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. It interacts with various enzymes, including benzoin reductase, which catalyzes the reduction of benzoin to benzil . This interaction is crucial for understanding the metabolic fate of benzoin and its derivatives. Additionally, this compound can be used as a tracer in drug development to study the pharmacokinetics of benzoin .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . This compound also impacts cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. It binds to benzoin reductase, inhibiting or activating the enzyme’s activity, which in turn affects the reduction of benzoin to benzil . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has minimal impact on cellular function and metabolism. At higher doses, it can cause significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which this compound can be harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the reduction of benzoin to benzil by benzoin reductase . It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. The study of these interactions helps in understanding the metabolic fate of benzoin and its derivatives .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is crucial for studying its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its effects on cellular function and metabolism . The study of its subcellular localization helps in understanding the precise mechanisms of action of this compound .
properties
IUPAC Name |
2-hydroxy-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13,15H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOCJYIOMOJEB-LHNTUAQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.